Pubchem_44629885

Description

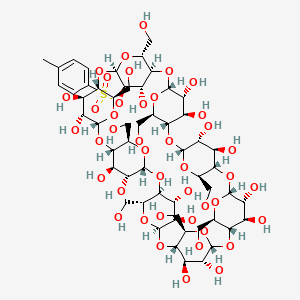

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin (CAS 97227-32-2) is a modified gamma-cyclodextrin derivative featuring a single p-toluenesulfonyl (tosyl) group regioselectively attached to the O-2 position of one glucose unit. Gamma-cyclodextrin, a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units, possesses a larger hydrophobic cavity than its alpha- and beta- counterparts, enabling encapsulation of bulkier guest molecules . The introduction of the tosyl group at O-2 enhances its utility as an intermediate for further functionalization, particularly in pharmaceutical and supramolecular chemistry applications .

Properties

CAS No. |

97227-32-2 |

|---|---|

Molecular Formula |

C57H90O40S |

Molecular Weight |

1447.4 g/mol |

IUPAC Name |

[39,40,43,44,45,46,47,48,50,51,52,53,54,55,56-pentadecahydroxy-4,9,14,19,24,29,34,42-octakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,30,32,35,37-tetradecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-49-yl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C57H90O40S/c1-16-2-4-18(5-3-16)98(81,82)97-51-43(80)50-28(15-65)90-57(51)96-46-23(10-60)83-21(31(68)33(46)70)7-19-22(9-59)85-52(38(75)29(19)66)92-47-25(12-62)87-53(40(77)35(47)72)91-44-17(8-58)6-20(30(67)32(44)69)84-45-24(11-61)86-54(39(76)34(45)71)93-48-26(13-63)88-55(41(78)36(48)73)94-49-27(14-64)89-56(95-50)42(79)37(49)74/h2-5,17,19-80H,6-15H2,1H3 |

InChI Key |

FPYKKLODEPOJBQ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin typically involves the selective tosylation of gamma-cyclodextrin. The process begins with the activation of the hydroxyl groups on the gamma-cyclodextrin using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods

Industrial production of Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols.

Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in an amino-cyclodextrin derivative, while substitution with a thiol yields a thio-cyclodextrin derivative .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : TOS-γ-CD serves as a precursor for synthesizing more complex molecules. Its reactivity allows it to participate in substitution reactions with amines or thiols, leading to the formation of amino- or thio-cyclodextrin derivatives.

Biology

- Host-Guest Chemistry : TOS-γ-CD is extensively used in host-guest studies, where it encapsulates hydrophobic guest molecules. This property aids in understanding molecular interactions and dynamics in biological systems.

Medicine

- Drug Delivery Systems : TOS-γ-CD enhances the solubility and stability of poorly soluble drugs by forming inclusion complexes. This property is particularly beneficial for improving the bioavailability of hydrophobic pharmaceuticals.

Industrial Applications

- Material Development : In industry, TOS-γ-CD is utilized in developing new materials, including polymers and catalysts. Its ability to enhance solubility and stability makes it valuable in food applications for flavor encapsulation.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that TOS-γ-CD could significantly improve the solubility of the anti-cancer drug paclitaxel. By forming inclusion complexes, TOS-γ-CD increased the drug's bioavailability, leading to enhanced therapeutic efficacy in vitro and in vivo .

Case Study 2: Flavor Encapsulation

In food science, TOS-γ-CD has been employed for flavor encapsulation to improve stability during processing and storage. A recent study showed that flavors encapsulated with TOS-γ-CD exhibited prolonged release profiles compared to unencapsulated flavors, making it an effective tool for flavor enhancement in food products .

Mechanism of Action

The mechanism of action of Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This property is exploited in drug delivery, where the compound enhances the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Molecular Formulas :

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Mono-2-O-tosyl-gamma-cyclodextrin | 97227-32-2 | C₅₅H₈₆O₄₂S | 1443.23 g/mol |

| Mono-6-O-tosyl-gamma-cyclodextrin | 97227-33-3 | C₅₅H₈₆O₄₂S | 1443.23 g/mol |

| Mono-2-O-tosyl-alpha-cyclodextrin | 93184-10-2 | C₄₃H₆₆O₃₂S | 1155.08 g/mol |

| Mono-2-O-tosyl-beta-cyclodextrin | 84216-71-7 | C₄₉H₇₆O₃₇S | 1309.25 g/mol |

Purity and Physical Properties

- Purity :

- Thermal Stability :

Commercial Availability and Cost

| Compound | Vendor | Price (200 mg) | Purity |

|---|---|---|---|

| Mono-2-O-tosyl-gamma-cyclodextrin | TCI Chemicals | ¥745.00 | >95.0% |

| Mono-2-O-tosyl-alpha-cyclodextrin | TCI Chemicals | ¥380.00 | >98.0% |

| Mono-6-O-tosyl-gamma-cyclodextrin | TCI Chemicals | ¥590.00 | >90.0% |

Data from . The gamma-2-O-tosyl variant is 96% more expensive than its alpha counterpart, reflecting synthetic complexity and demand for gamma-cyclodextrin intermediates.

Biological Activity

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin (MTS-γ-CD) is a chemically modified derivative of gamma-cyclodextrin, characterized by the substitution of a p-toluenesulfonyl group at the 2-O position. This modification enhances its solubility and stability, making it a promising candidate for various biological applications, particularly in drug delivery systems. The molecular formula of MTS-γ-CD is CHOS, with a molecular weight of 1451.31 g/mol.

The primary mechanism through which MTS-γ-CD exerts its biological activity is through the formation of inclusion complexes with hydrophobic guest molecules. This property allows for an increase in the solubility and bioavailability of poorly soluble drugs, which is crucial for their therapeutic efficacy. The hydrophobic cavity of MTS-γ-CD can encapsulate various organic compounds, including pharmaceutical agents, enhancing their stability and release profiles in biological systems .

Biological Activities

MTS-γ-CD has been studied for its potential biological activities, which include:

- Drug Delivery Enhancement : MTS-γ-CD significantly improves the solubility and stability of poorly soluble drugs, increasing their therapeutic efficacy. For instance, studies have demonstrated that MTS-γ-CD can form stable inclusion complexes with various anticancer drugs, leading to enhanced bioavailability and reduced side effects .

- Enzyme Modulation : MTS-γ-CD has shown potential as an inhibitor or modulator of various enzymes. Its ability to bind to specific sites on enzymes may alter their activity, presenting opportunities for therapeutic applications in diseases such as cancer and neurodegenerative disorders.

- Antimicrobial Properties : Preliminary studies suggest that MTS-γ-CD may exhibit antimicrobial properties; however, further research is needed to elucidate its mechanisms of action against microbial pathogens .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of MTS-γ-CD in enhancing the biological activity of various compounds:

- Antitumor Activity Enhancement : In a study involving the complexation of camptothecin with cyclodextrins, it was found that using beta-cyclodextrin (β-CD) and hydroxypropyl-beta-cyclodextrin (HPβCD) improved the antitumor activity against various cancer cell lines. This suggests that similar enhancements could be expected with MTS-γ-CD due to its structural similarities and enhanced solubility properties .

- Stability Improvement : Research indicates that cyclodextrins can protect bioactive compounds from degradation, thereby prolonging their activity. For example, the complexation of dihydroquercetin with β-CD resulted in improved antioxidant and antitumor activities against hepatocellular carcinoma cells .

Comparative Analysis

To better understand the unique properties of MTS-γ-CD compared to other cyclodextrins, a comparative table is provided below:

| Cyclodextrin Type | Structural Features | Unique Aspects |

|---|---|---|

| Hydroxypropyl-beta-cyclodextrin | Hydroxypropyl groups on beta-cyclodextrin | Higher solubility but less stability than gamma form |

| Methyl-beta-cyclodextrin | Methyl groups on beta-cyclodextrin | Lower molecular weight; less complexation ability |

| Sulfobutylether-beta-cyclodextrin | Sulfobutylether substitution on beta-cyclodextrin | Stronger ionic interactions; used in biopharmaceuticals |

| Alpha-cyclodextrin | Composed of six glucose units | Smaller cavity size limits guest molecule types |

| Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin | Substitution at 2-O position | Enhanced solubility and reactivity while maintaining unique cavity properties |

Q & A

Q. What are the established methods for synthesizing Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin, and how do reaction conditions influence yield?

The synthesis typically involves selective sulfonation of gamma-cyclodextrin using 1-(p-toluenesulfonyl)imidazole as a sulfonating agent. Key steps include:

- Dissolving gamma-cyclodextrin in anhydrous dimethylformamide (DMF) under inert gas (e.g., argon).

- Adding 1-(p-toluenesulfonyl)imidazole (4 equivalents) to ensure mono-functionalization at the 2-O position.

- Maintaining controlled temperatures (e.g., 50–60°C) to prevent multi-sulfonation or degradation .

- Purification via column chromatography or recrystallization. Yield optimization requires precise stoichiometry, anhydrous conditions, and monitoring via thin-layer chromatography (TLC).

Q. Which analytical techniques are critical for confirming the structure and purity of Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify sulfonation at the 2-O position by shifts in glucose residue protons (e.g., H-2 and H-3) and the aromatic p-toluenesulfonyl group .

- Mass Spectrometry (MS): High-resolution MS (e.g., MALDI-TOF) confirms molecular weight (C₅₆H₈₈O₄₀S) and mono-sulfonation .

- HPLC: Purity (>97%) is validated using reverse-phase columns with UV detection at 254 nm .

Q. How does the p-toluenesulfonyl group alter the host-guest binding properties of gamma-cyclodextrin?

The sulfonyl group enhances hydrophobicity and introduces steric effects, modifying cavity accessibility. For example:

- Binding affinity for aromatic guests (e.g., drug molecules) increases due to π-π interactions with the tosyl group.

- Polar guests may exhibit reduced binding due to steric hindrance. Competitive titration assays (e.g., fluorescence displacement) quantify these changes .

Advanced Research Questions

Q. How can researchers address low sulfonation efficiency during synthesis?

Common challenges include competing multi-sulfonation or incomplete reaction. Solutions involve:

- Stoichiometric control: Limiting sulfonating agent to 1–1.2 equivalents to favor mono-functionalization.

- Solvent optimization: Using DMF or dimethylacetamide (DMA) to enhance reagent solubility.

- Temperature modulation: Lower temperatures (e.g., 40°C) reduce side reactions but may prolong reaction time .

Q. What experimental strategies resolve contradictions in reported host-guest binding data for this compound?

Discrepancies often arise from differences in solvent polarity, guest size, or measurement techniques. To reconcile results:

- Conduct solvent screening (e.g., water vs. water-ethanol mixtures) to assess solvent-dependent binding.

- Use isothermal titration calorimetry (ITC) for direct thermodynamic measurements, avoiding assumptions inherent in fluorescence or UV-Vis methods .

- Compare data with computational models (e.g., molecular docking) to validate steric/electronic effects .

Q. How can Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin be integrated into drug delivery systems to improve pharmacokinetics?

- Solubility enhancement: Formulate hydrophobic drugs (e.g., anticancer agents) as inclusion complexes to increase aqueous solubility. For example, CoQ10-cyclodextrin complexes improved bioavailability in murine models .

- Targeted release: Functionalize the tosyl group with pH-responsive linkers (e.g., hydrazones) for controlled drug release in acidic tumor microenvironments .

Q. What methodologies optimize the isolation of Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin in aqueous systems?

Gamma-cyclodextrin derivatives are highly water-soluble, complicating isolation. Strategies include:

- Template-assisted crystallization: Use hydrazone templates to guide cyclodextrin assembly, enabling selective precipitation .

- Membrane filtration: Ultrafiltration (10 kDa cutoff) separates smaller byproducts from the target compound .

Methodological Frameworks for Research Design

Q. How should researchers formulate hypotheses about structure-activity relationships for this compound?

Apply the PICO framework :

Q. What criteria ensure rigorous evaluation of experimental outcomes?

Use the FINER criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.